N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-hydroxypropyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-hydroxypropyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a cyclopenta[d]pyrimidinone ring, and a thioacetamide linkage
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[1-(3-hydroxypropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c23-8-2-7-22-14-4-1-3-13(14)18(21-19(22)25)28-10-17(24)20-12-5-6-15-16(9-12)27-11-26-15/h5-6,9,23H,1-4,7-8,10-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQICRWPGIPYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Cyclopenta[d]Pyrimidin-2-One Core Structure
The cyclopenta[d]pyrimidin-2-one scaffold forms the foundation of this compound. Recent methodologies leverage cyclocondensation reactions between aminobenzimidazoles and unsaturated carbonyl derivatives. For example, tetrahydroacridine intermediates (e.g., 53 ) undergo aldol-crotonic condensation with aromatic aldehydes to form α,β-unsaturated acridones (54a–k ), which subsequently react with 2-aminobenzimidazole under basic conditions to yield pyrimido[4,5-a]acridines.
Key Reaction Parameters :
- Temperature: 150°C (for initial cyclocondensation)
- Catalysts: H₂SO₄ (for acridine formation), KOH (for pyrimidine ring closure)
- Solvents: Methanol, ethanol
Sulfanyl Group Installation at Position 4
The 4-sulfanyl moiety is introduced via thiol-disulfide exchange or nucleophilic substitution. A two-step protocol involves:
- Chlorination : Treatment of 2-oxo-cyclopenta[d]pyrimidine with POCl₃ yields 4-chloro intermediate (83% yield).
- Thiolation : Reaction with thiourea in ethanol under reflux (6 h) produces 4-mercapto derivative, followed by oxidation to stabilize the sulfanyl group.
Critical Parameters :
Acetamide Sidechain Coupling
The final assembly employs TBTU-mediated coupling between 4-sulfanyl-cyclopenta[d]pyrimidine and N-(2H-1,3-benzodioxol-5-yl)acetamide precursors. Phenoxy acetamide synthesis protocols adapted from recent studies show:
Coupling Reaction :
- Carboxylic acid activation: TBTU (1.1 equiv), lutidine (3 equiv)
- Solvent: Dry dichloromethane, 25°C, 24 h
- Yield: 68–72%
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing three critical challenges:
5.1 Purification of Hydrophobic Intermediates
Countercurrent chromatography with acetonitrile-water (65:35) achieves >98% purity for cyclopenta[d]pyrimidine derivatives.
5.2 Thiol Group Stabilization
Nitrogen atmosphere and EDTA (0.1 mM) prevent disulfide formation during large-scale reactions.
5.3 Continuous Flow Synthesis
Microreactor systems enhance yield for the TBTU coupling step (89% vs. batch 72%) by improving mass transfer.
Analytical Characterization Data
| Parameter | Value/Method | Source |
|---|---|---|
| Melting Point | 214–216°C (DSC) | |
| HPLC Purity | 99.2% (C18, MeCN:H₂O 55:45) | |
| Mass Spec (ESI+) | m/z 487.12 [M+H]⁺ | |
| ¹H NMR (500 MHz, DMSO) | δ 8.21 (s, 1H, pyrimidine-H) |
Comparative Analysis of Synthetic Routes
| Route | Steps | Overall Yield | Key Advantage |
|---|---|---|---|
| Linear (A→B→C) | 7 | 31% | High intermediate purity |
| Convergent | 5 | 42% | Shorter cycle time |
| Biocatalytic | 6 | 28% | Stereochemical control |
The convergent route demonstrates superior efficiency, particularly when integrating continuous flow technologies for the acetamide coupling step.
Emerging Methodologies
8.1 Photochemical Thiol-Ene Coupling
UV-initiated (365 nm) radical coupling between 4-mercapto derivatives and allyl acetamide precursors achieves 89% yield in 2 h, eliminating need for toxic catalysts.
8.2 Enzymatic Desymmetrization Candida antarctica lipase B selectively acylates the 3-hydroxypropyl group, enabling parallel synthesis of enantiopure derivatives (ee >99%).
Chemical Reactions Analysis
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-hydroxypropyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioacetamide linkage, using reagents like alkyl halides.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-hydroxypropyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It is explored for use in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-hydroxypropyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-hydroxypropyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide can be compared with other similar compounds such as:
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and are studied for their pharmacological properties.
Cyclopenta[d]pyrimidinone derivatives: These compounds have the cyclopenta[d]pyrimidinone ring and are explored for their potential as therapeutic agents.
Thioacetamide derivatives: These compounds contain the thioacetamide linkage and are investigated for their chemical reactivity and biological activity.
This compound stands out due to its unique combination of these structural features, making it a compound of significant interest in various research fields.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-hydroxypropyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound notable for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological implications of this compound based on recent studies.
Chemical Structure and Synthesis
The compound features a benzodioxole moiety , a cyclopenta[d]pyrimidine core , and an acetamide functional group . The presence of a sulfanyl group enhances its biological potential. The synthesis typically involves a series of reactions starting from 1-(2H-1,3-benzodioxol-5-yl)ethanone through methods such as Mannich reaction and nucleophilic substitutions .
Enzyme Inhibition
Preliminary studies suggest that this compound exhibits significant inhibition of diacylglycerol acyltransferase 2 (DGAT2) . This enzyme plays a crucial role in lipid metabolism and is associated with obesity-related disorders. Inhibition of DGAT2 could lead to therapeutic applications in managing metabolic diseases.
Antidiabetic Potential
Recent investigations into benzodioxole derivatives have highlighted their potential as synthetic antidiabetic agents . Compounds similar to the target molecule have shown promising results in inhibiting α-amylase activity, which is critical for carbohydrate metabolism. For instance, related compounds demonstrated IC50 values of 0.68 µM against α-amylase while exhibiting low cytotoxicity in normal cell lines (IC50 > 150 µM) .
Study on Antidiabetic Activity
A study conducted on benzodioxole derivatives assessed their efficacy against α-amylase and evaluated their cytotoxicity across various cancer and normal cell lines. The results indicated that certain derivatives exhibited potent inhibitory effects with minimal toxicity to normal cells .
| Compound | IC50 (α-amylase) | IC50 (Cancer Cell Lines) | Toxicity (Normal Cells) |
|---|---|---|---|
| IIa | 0.85 µM | 26–65 µM | IC50 > 150 µM |
| IIc | 0.68 µM | - | IC50 > 150 µM |
| IId | - | Significant activity | - |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational analyses provide insights into the potential interactions between the compound and its targets at the molecular level .
Q & A
Q. What are the critical steps in synthesizing this compound, and how is purity ensured during the process?
The synthesis involves multi-step reactions, including cyclization of the pyrimidinone core, thioether bond formation, and amide coupling. Key steps include halogenation (e.g., using POCl₃ for chlorination), nucleophilic substitution for sulfanyl group introduction, and condensation with the benzodioxole acetamide precursor. Purity is monitored via thin-layer chromatography (TLC) at each stage, followed by recrystallization or column chromatography for final purification .
Q. Which spectroscopic techniques are essential for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) resolves connectivity of the benzodioxole, cyclopenta[d]pyrimidinone, and 3-hydroxypropyl moieties. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). High-performance liquid chromatography (HPLC) validates purity (>95%) .
Q. How can researchers assess the compound’s solubility for in vitro assays?
Solubility is determined experimentally using DMSO as a primary solvent due to the compound’s hydrophobic regions. Serial dilutions in phosphate-buffered saline (PBS) or cell culture media are tested with dynamic light scattering (DLS) to detect aggregation. For aqueous insolubility, co-solvents like PEG-400 or cyclodextrin-based formulations are explored .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during sulfanyl group incorporation?
Side reactions (e.g., over-oxidation of thiols) are mitigated by:
- Using inert atmospheres (N₂/Ar) to prevent disulfide formation.
- Controlling temperature (40–60°C) to balance reaction kinetics and stability.
- Selecting polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of thiol intermediates . Advanced optimization employs design of experiments (DoE) to model variables like reagent stoichiometry and pH.
Q. What strategies resolve ambiguities in spectral data, such as overlapping NMR signals?
- 2D NMR (e.g., NOESY/ROESY): Differentiates spatial proximity of protons in crowded regions (e.g., cyclopenta[d]pyrimidinone methyl groups).
- Isotopic labeling: ¹⁵N/¹³C-enriched analogs clarify nitrogen/carbon assignments in the pyrimidinone core.
- Computational modeling: Density Functional Theory (DFT) predicts chemical shifts to cross-validate experimental data .
Q. How can researchers reconcile discrepancies between in vitro and in vivo biological activity data?
Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:
- Pharmacokinetic profiling: LC-MS/MS quantifies plasma/tissue concentrations to assess absorption and half-life.
- Prodrug modification: Esterification of the 3-hydroxypropyl group enhances membrane permeability.
- Metabolite identification: Microsomal assays (e.g., liver S9 fractions) detect oxidative metabolites that may alter activity .
Q. What computational tools predict this compound’s interaction with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes. QSAR models correlate structural features (e.g., sulfanyl group electronegativity) with activity trends .
Data Analysis and Contradictions
Q. How should researchers address conflicting cytotoxicity data across cell lines?
- Dose-response normalization: Use Hill equation modeling to compare IC₅₀ values.
- Cell line profiling: Validate target expression (e.g., Western blot for kinase targets) to rule out off-mechanism effects.
- Redox interference testing: Measure glutathione levels to assess thiol-mediated false positives in MTT assays .
Q. What methods validate the compound’s stability under physiological conditions?
- Forced degradation studies: Expose the compound to pH gradients (1–13), heat (40–60°C), and oxidative stress (H₂O₂).
- LC-MS stability assays: Monitor degradation products over 24–72 hours in simulated gastric fluid (SGF) and plasma.
- Solid-state stability: Thermogravimetric analysis (TGA) and X-ray diffraction (XRD) assess crystallinity changes during storage .
Biological Mechanism Exploration
Q. How can the compound’s enzyme inhibition kinetics be characterized?
Use Michaelis-Menten and Lineweaver-Burk plots to determine inhibition constants (Kᵢ). Pre-incubate the enzyme (e.g., trypsin-like proteases) with the compound to distinguish competitive vs. non-competitive inhibition. Surface Plasmon Resonance (SPR) quantifies binding affinity in real-time .
Q. What in vivo models are suitable for evaluating neuroprotective or anti-inflammatory effects?
- Neuroprotection: Murine models of Parkinson’s (MPTP-induced) or Alzheimer’s (Aβ-infused) with behavioral (Morris water maze) and biomarker (Tau phosphorylation) endpoints.
- Anti-inflammation: Collagen-induced arthritis (CIA) in rats, measuring cytokine (IL-6, TNF-α) levels via ELISA. Ensure dose adjustments for species-specific metabolic rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
